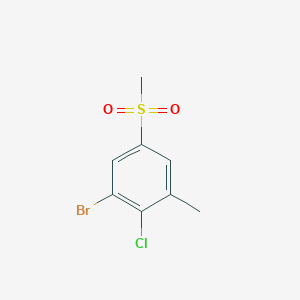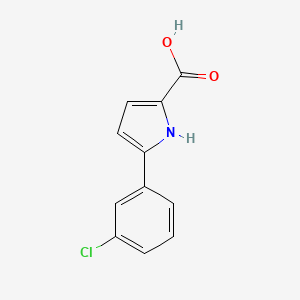
2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a nitro group, and two methyl groups attached to the pyrazole ring, along with an ethanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone typically involves the bromination of 1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl groups attached to the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Major Products
Substitution: Various substituted pyrazole derivatives.
Reduction: 2-Amino-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
科学的研究の応用
2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2,4-dimethyl-3-nitro-2H-pyrazol-3-yl)-ethanone
- 2-Bromo-1-(2,5-dimethyl-3-nitro-2H-pyrazol-3-yl)-ethanone
- 2-Bromo-1-(2,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-ethanone
Uniqueness
2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone is unique due to the specific positioning of the bromine, nitro, and methyl groups on the pyrazole ring This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds
特性
IUPAC Name |
2-bromo-1-(2,5-dimethyl-4-nitropyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3/c1-4-6(11(13)14)7(5(12)3-8)10(2)9-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCMSZCQGHZSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Methylsulfonylphenyl)piperidin-3-yl]methanol](/img/structure/B7814105.png)
![1-[4-[(1-Methylethyl)sulfonyl]phenyl]-3-piperidinecarboxylic acid](/img/structure/B7814106.png)


![[2-Methylsulfonyl-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B7814117.png)





![[4-(4-Aminopiperidin-1-yl)phenyl]acetic acid methyl ester](/img/structure/B7814188.png)
![[4-(4-tert-Butoxycarbonylaminopiperidin-1-yl)phenyl]acetic acid](/img/structure/B7814194.png)
